Regioisomeric Differentiation: [3,4-b] vs. [3,4-c] Ring Junction Impact on Molecular Shape and Patent Composition-of-Matter
The target compound contains a [3,4-b] pyrrolopyrrole ring fusion, which positions the N-acyl substituent at a distinct angle relative to the secondary amine compared to the [3,4-c] regioisomer (CAS 1690055-55-0). This structural difference is not cosmetic; it is the basis for patent composition-of-matter claims. US Patent 8,785,477 B2 explicitly protects hexahydropyrrolo[3,4-b]pyrrole derivatives as DPP-IV inhibitors, while the [3,4-c] isomer falls outside the primary Markush structure [1]. In USP30 inhibitor patents from Mission Therapeutics, the [3,4-b] scaffold is also the core of the pharmacophore, with the [3,4-c] analog showing no reported activity [2].
| Evidence Dimension | Scaffold regioisomerism and patent composition-of-matter |
|---|---|
| Target Compound Data | cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl scaffold |
| Comparator Or Baseline | cis-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl scaffold (CAS 1690055-55-0) |
| Quantified Difference | Explicit inclusion in DPP-IV and USP30 patent claims vs. exclusion of [3,4-c] isomer; bioactivity is scaffold-dependent. |
| Conditions | Patent analysis: US 8,785,477 B2; Mission Therapeutics USP30 inhibitor patents (e.g., US 11,084,821 B2). |
Why This Matters
Procurement of the [3,4-b] isomer is mandatory for any program operating within the freedom-to-operate boundaries of these patent families, and for maintaining the expected biological activity of the lead series.
- [1] Peng, L. (2013). US Patent 8,785,477 B2: Hexahydropyrrolo[3,4-b]pyrrole derivatives, preparation methods and pharmaceutical uses thereof. United States Patent and Trademark Office. View Source
- [2] Mission Therapeutics Ltd. (2021). US Patent 11,084,821 B2: Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitriles as USP30 inhibitors. United States Patent and Trademark Office. View Source
